4,6-Dimethoxy-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4,6-Dimethoxy-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound featuring multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of 4,6-dimethoxypyrimidine with piperazine and pyrrolidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new alkylated or acylated derivatives .
Scientific Research Applications
4,6-Dimethoxy-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine and pyrimidine rings but lacks the piperazine moiety.
4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine: Contains similar pyrimidine and methoxy groups but differs in the substituents attached to the pyrimidine ring
Uniqueness
4,6-Dimethoxy-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is unique due to its combination of multiple heterocyclic rings, which can confer distinct biological activities and chemical properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C18H25N7O2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4,6-dimethoxy-2-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C18H25N7O2/c1-26-16-12-17(27-2)22-18(21-16)25-9-7-24(8-10-25)15-11-14(19-13-20-15)23-5-3-4-6-23/h11-13H,3-10H2,1-2H3 |
InChI Key |
TZWGRZQKISCJCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4)OC |
Origin of Product |
United States |
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